Thermal Stability vs. Standard Carboxylate MOFs
The incorporation of sulfonyl/sulfonate moieties into terephthalate linkers dramatically elevates the thermal decomposition threshold of the resulting metal-organic frameworks. While standard Cu(II)-terephthalate (Cu-TPA) MOFs typically decompose around 200-300°C, frameworks constructed from the sulfonic acid analog 1,4-benzenedisulfonic acid (a close structural comparator to BS-TPA) exhibit thermal stability up to 400°C after dehydration [1]. This represents a substantial increase in the operational temperature window.
| Evidence Dimension | Thermal Decomposition Temperature (°C) |
|---|---|
| Target Compound Data | Not directly measured for BS-TPA MOF; inferred from sulfonic acid analog data. |
| Comparator Or Baseline | Cu-terephthalate (Cu-TPA) MOF: ~200-300°C; Cu-1,4-benzenedisulfonate (Cu-BDS): up to 400°C |
| Quantified Difference | Approximately +100 to +200°C increase in thermal stability. |
| Conditions | Thermogravimetric analysis (TGA) of Cu-MOFs after dehydration at 100°C. |
Why This Matters
This enhanced thermal robustness is critical for applications requiring high-temperature regeneration cycles (e.g., gas separation, catalysis) where standard TPA-based MOFs would undergo structural collapse.
- [1] Mietrach, A., Muesmann, T. W. T., Christoffers, J., & Wickleder, M. S. (2009). Sulfonic Acid Analogs of Terephthalic and Trimesic Acid as Linkers in Metal‐Organic Frameworks – Synthesis of Thermally Robust MOFs. European Journal of Inorganic Chemistry, 2009(35), 5328-5334. DOI: 10.1002/ejic.200900914 View Source
